molecular formula C35H47N7O7S2 B14211670 L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- CAS No. 776303-78-7

L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl-

Cat. No.: B14211670
CAS No.: 776303-78-7
M. Wt: 741.9 g/mol
InChI Key: PHUDVBHAGICVHP-PWQHOVEYSA-N
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Description

L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups through specific chemical reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as acylating agents or alkylating agents, can be used depending on the desired modification.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Utilized in the production of specialized biomaterials and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residues may participate in redox reactions, influencing cellular oxidative stress responses. Additionally, the peptide’s structure allows it to interact with other proteins, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.

    L-Cystine: The oxidized dimer form of L-cysteine.

    L-Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.

Uniqueness

L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to form disulfide bonds and participate in redox reactions sets it apart from simpler peptides.

This detailed article provides a comprehensive overview of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

776303-78-7

Molecular Formula

C35H47N7O7S2

Molecular Weight

741.9 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C35H47N7O7S2/c1-19(2)13-24(36)31(44)40-27(15-22-16-37-25-12-8-7-11-23(22)25)32(45)38-20(3)30(43)39-26(14-21-9-5-4-6-10-21)33(46)41-28(17-50)34(47)42-29(18-51)35(48)49/h4-12,16,19-20,24,26-29,37,50-51H,13-15,17-18,36H2,1-3H3,(H,38,45)(H,39,43)(H,40,44)(H,41,46)(H,42,47)(H,48,49)/t20-,24-,26-,27-,28-,29-/m0/s1

InChI Key

PHUDVBHAGICVHP-PWQHOVEYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CS)C(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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